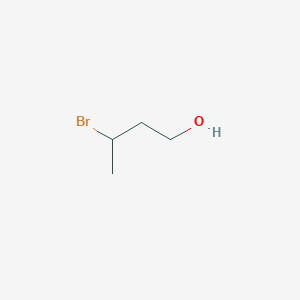

3-Bromobutan-1-ol

Description

BenchChem offers high-quality 3-Bromobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H9BrO |

|---|---|

Molecular Weight |

153.02 g/mol |

IUPAC Name |

3-bromobutan-1-ol |

InChI |

InChI=1S/C4H9BrO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3 |

InChI Key |

ZVWPDURJKLPNAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromobutan-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Bromobutan-1-ol (CAS No: 6089-12-9).[1][2] As a bifunctional molecule containing both a hydroxyl group and a bromine atom, it serves as a valuable building block in organic synthesis, particularly for the introduction of a 4-hydroxy-2-butyl group in the development of novel chemical entities. This document collates available data on its physicochemical properties, structural identifiers, and safety information. Due to a scarcity of published experimental data for this specific compound, some properties are presented as computed values, and a plausible synthetic protocol is adapted from methodologies for structurally related compounds.

Chemical Structure and Identifiers

3-Bromobutan-1-ol is a primary alcohol with a bromine atom located at the third carbon position. This structure provides two reactive sites for chemical modifications.

| Identifier | Value |

| IUPAC Name | 3-bromobutan-1-ol[1] |

| CAS Number | 6089-12-9[1][2] |

| Molecular Formula | C₄H₉BrO[1][2][3] |

| Canonical SMILES | CC(CCO)Br[1] |

| InChI | InChI=1S/C4H9BrO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3[1] |

| InChIKey | ZVWPDURJKLPNAL-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 153.02 g/mol [1][2][3] | |

| Boiling Point | Not available | Experimental data not found. |

| Melting Point | Not available | Experimental data not found. |

| Density | Not available | Experimental data not found. |

| Solubility | Not available | Expected to be soluble in organic solvents. |

| XLogP3 | 1.1[1][3] | Computed |

| Hydrogen Bond Donor Count | 1[2] | Computed |

| Hydrogen Bond Acceptor Count | 1[2] | Computed |

| Rotatable Bond Count | 2[2] | Computed |

Spectral Characterization (Predicted)

Direct experimental spectral data (NMR, IR) for 3-Bromobutan-1-ol is scarce. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum of 3-Bromobutan-1-ol is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.7 | Doublet | 3H | -CH₃ |

| ~2.0 | Multiplet | 2H | -CH₂-CH₂OH |

| ~3.8 | Triplet | 2H | -CH₂OH |

| ~4.2 | Multiplet | 1H | -CH(Br)- |

| Variable | Singlet | 1H | -OH |

Note: Predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.

13C NMR Spectroscopy

The carbon NMR spectrum should display four unique signals, one for each carbon atom in the structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -CH₃ |

| ~40 | -CH₂-CH₂OH |

| ~55 | -CH(Br)- |

| ~60 | -CH₂OH |

Note: Predicted chemical shifts are estimations. For comparison, the 13C NMR signals for butan-1-ol are approximately at δ 13.9, 19.2, 34.9, and 62.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromobutan-1-ol would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (broad) | O-H stretch (alcohol) |

| ~2950-2850 | C-H stretch (alkane) |

| ~1050 | C-O stretch (primary alcohol) |

| ~650-550 | C-Br stretch |

Reactivity and Synthetic Applications

The presence of both a hydroxyl group and a bromine atom makes 3-Bromobutan-1-ol a versatile intermediate in organic synthesis. The hydroxyl group can undergo oxidation, esterification, and etherification reactions. The secondary bromide is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. It can also undergo elimination reactions to form butenols.

Experimental Protocols

Synthesis of 3-Bromobutan-1-ol from 3-Buten-1-ol

Materials:

-

3-Buten-1-ol

-

Hydrogen bromide (HBr) in acetic acid or aqueous solution

-

Anhydrous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Diethyl ether or other suitable organic solvent

Procedure:

-

In a round-bottom flask cooled in an ice bath, place 3-buten-1-ol.

-

Slowly add a stoichiometric amount of hydrogen bromide solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Bromobutan-1-ol.

-

The crude product can be purified by fractional distillation under reduced pressure.

Diagram of Synthetic Workflow

References

A Technical Guide to 3-Bromobutan-1-ol: IUPAC Nomenclature, Synonyms, and Synthetic Insights

For Immediate Release

This technical guide provides an in-depth overview of 3-Bromobutan-1-ol, a key chemical intermediate relevant to researchers, scientists, and professionals in drug development. This document outlines its formal nomenclature, alternative names, key physicochemical properties, and a detailed protocol for its synthesis.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical structure CH₃CH(Br)CH₂CH₂OH is formally named 3-bromobutan-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes the four-carbon chain (butan-) with a primary alcohol (-1-ol) and a bromine atom located on the third carbon atom.

In scientific literature and commercial catalogs, 3-Bromobutan-1-ol is also known by several synonyms. These alternative names are crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

-

3-Bromo-1-butanol[1]

-

3-bromobutanol

-

3-Brom-1-hydroxybutan

-

3-Brom-butan-1-ol

The compound is unambiguously identified by its CAS Registry Number: 6089-12-9 .[1]

Physicochemical Properties

A summary of the key quantitative data for 3-Bromobutan-1-ol is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₉BrO | PubChem |

| Molecular Weight | 153.02 g/mol | PubChem[1] |

| CAS Number | 6089-12-9 | PubChem[1] |

| Appearance | Liquid (at standard conditions) | N/A |

| Boiling Point | N/A | N/A |

| Density | N/A | N/A |

| SMILES | CC(CCO)Br | PubChem[1] |

| InChI | InChI=1S/C4H9BrO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3 | PubChem[1] |

Synthesis of 3-Bromobutan-1-ol: An Experimental Protocol

A common and effective method for the synthesis of 3-Bromobutan-1-ol is through the hydrobromination of but-3-en-1-ol. This electrophilic addition reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon, yielding the desired product.

Experimental Protocol: Hydrobromination of But-3-en-1-ol

Materials:

-

But-3-en-1-ol

-

Hydrogen bromide (HBr, typically as a solution in acetic acid or as a gas)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve but-3-en-1-ol in a suitable anhydrous aprotic solvent (e.g., diethyl ether). Cool the flask in an ice bath to 0°C.

-

Addition of HBr: Slowly add a solution of hydrogen bromide (e.g., 33% HBr in acetic acid) to the stirred solution of but-3-en-1-ol via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

-

Washing: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Bromobutan-1-ol.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-Bromobutan-1-ol.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-Bromobutan-1-ol from but-3-en-1-ol.

Caption: Workflow for the synthesis of 3-Bromobutan-1-ol.

References

An In-depth Technical Guide to 3-Bromobutan-1-ol

CAS Number: 6089-12-9

This technical guide provides a comprehensive overview of 3-Bromobutan-1-ol, a halogenated alcohol with potential applications in organic synthesis and drug discovery. Due to the limited availability of detailed experimental data for 3-Bromobutan-1-ol in scientific literature, this guide also draws upon information from closely related structural isomers to provide a broader context for its potential properties and reactivity.

Physicochemical and Safety Data

A summary of key quantitative data for 3-Bromobutan-1-ol is presented below. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 6089-12-9 | [1][2] |

| Molecular Formula | C4H9BrO | [3] |

| Molecular Weight | 153.02 g/mol | [1] |

| IUPAC Name | 3-bromobutan-1-ol | [1] |

| Synonyms | 3-Bromo-1-butanol, 3-bromobutanol | [2][3] |

| Physical Form | Liquid | [2] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [2] |

| Purity | Typically ≥98% | [2] |

Safety Information:

3-Bromobutan-1-ol is classified as a flammable liquid and vapor. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[4]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 3-Bromobutan-1-ol are not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from general methods for the preparation of brominated alkanols. One common approach involves the hydrobromination of a suitable precursor.

A generalized workflow for the synthesis of a brominated butanol from a corresponding butanol is outlined below. This process typically involves the reaction of the alcohol with a source of hydrobromic acid.

Caption: Generalized workflow for the synthesis of 3-Bromobutan-1-ol.

Note on a Related Compound (1-Bromobutane):

The synthesis of the isomeric 1-bromobutane is well-documented and involves the reaction of 1-butanol with sodium bromide and sulfuric acid, which generates hydrobromic acid in situ.[5] The reaction mixture is typically refluxed, followed by distillation, washing, and drying to isolate the final product.[6][5] This general procedure could likely be adapted for the synthesis of 3-Bromobutan-1-ol from an appropriate diol or unsaturated alcohol precursor.

Applications in Research and Drug Development

While specific applications of 3-Bromobutan-1-ol in drug development are not widely reported, its structure suggests its potential as a versatile building block in medicinal chemistry. The presence of both a hydroxyl and a bromo functional group allows for a range of chemical transformations.

-

Nucleophilic Substitution: The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

-

Esterification/Etherification: The hydroxyl group can be derivatized to form esters or ethers, modifying the compound's physicochemical properties.

Logical Relationship in Synthetic Transformations:

The bifunctional nature of 3-Bromobutan-1-ol allows for sequential or selective reactions, making it a useful intermediate in the synthesis of more complex molecules.

Caption: Potential reaction pathways for 3-Bromobutan-1-ol.

Biological Activity and Signaling Pathways

There is currently a lack of specific data on the biological activity of 3-Bromobutan-1-ol and its involvement in any signaling pathways. Research on the structurally related 4-bromo-1-butanol has indicated interactions with enzymes like alcohol dehydrogenase and cytochrome P450, suggesting that brominated butanols could potentially influence metabolic pathways.[7] However, further investigation is required to determine if 3-Bromobutan-1-ol exhibits any significant biological effects.

Conclusion

3-Bromobutan-1-ol is a chemical compound with potential as a synthetic intermediate. While detailed experimental data for this specific molecule is limited, its structural features suggest a range of possible chemical transformations that could be valuable for researchers and drug development professionals. Further research is needed to fully elucidate its reactivity, synthetic utility, and biological properties.

References

- 1. 3-Bromobutan-1-ol | C4H9BrO | CID 14726789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 3-Bromo-3-buten-1-ol, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. scribd.com [scribd.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. nbinno.com [nbinno.com]

3-Bromobutan-1-ol molecular formula and weight

An in-depth analysis of 3-Bromobutan-1-ol reveals its fundamental chemical properties, which are crucial for researchers and professionals in drug development. This guide provides a concise summary of its molecular formula and weight.

Molecular Properties of 3-Bromobutan-1-ol

The chemical identity of 3-Bromobutan-1-ol is defined by its molecular formula and molecular weight. These parameters are foundational for stoichiometric calculations in chemical reactions and for the characterization of the compound.

| Property | Value |

| Molecular Formula | C4H9BrO[1][2][3][4] |

| Molecular Weight | 153.02 g/mol [1][4] |

The molecular formula, C4H9BrO, indicates that each molecule of 3-Bromobutan-1-ol contains four carbon atoms, nine hydrogen atoms, one bromine atom, and one oxygen atom.[1][2][3][4] The molecular weight is approximately 153.02 g/mol .[1][4] Other reported values for the molecular weight are 153.018 g/mol and 153.019 g/mol .[2][3]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its elemental composition (molecular formula), and its molar mass (molecular weight).

References

An In-depth Technical Guide to the Physical Properties of 3-Bromobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Bromobutan-1-ol, specifically its boiling and melting points. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical data for this compound in their work.

Summary of Physical Properties

Data Presentation: Physical Properties of 3-Bromobutan-1-ol

| Physical Property | Value | Conditions |

| Boiling Point | 80 °C | at 15 mmHg |

| Melting Point | Data not available (Liquid at room temperature) | - |

Note: There is significant potential for confusion with the isomeric compound 3-Bromo-3-buten-1-ol, which has a reported boiling point of 64-65 °C at 9 mmHg. Care should be taken to ensure the correct isomer is being considered.

Experimental Protocols

The determination of the boiling and melting points of a chemical entity like 3-Bromobutan-1-ol is a fundamental experimental procedure in organic chemistry. The following sections detail the general methodologies that would be employed for such determinations.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile organic compound such as 3-Bromobutan-1-ol, several methods can be utilized.

Capillary Method (Siwoloboff Method)

This micro-scale method is suitable for small sample quantities.

-

Sample Preparation: A few drops of 3-Bromobutan-1-ol are placed in a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed within the liquid sample in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., an oil bath or a Thiele tube).

-

Heating: The heating bath is gradually heated. As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, the vapor of the sample will enter the capillary.

-

Observation: A steady stream of bubbles will emerge from the open end of the capillary tube as the boiling point is approached and reached.

-

Recording the Boiling Point: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Distillation Method

For larger quantities of the substance, a simple distillation is an effective method for determining the boiling point.

-

Apparatus Setup: The 3-Bromobutan-1-ol sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask such that the top of the thermometer bulb is level with the side arm leading to the condenser.

-

Heating: The distillation flask is heated.

-

Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb, establishing a thermal equilibrium between the vapor and the condensing liquid.

-

Temperature Reading: The temperature at which the vapor temperature remains constant during the distillation process is recorded as the boiling point. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Melting Point

Since 3-Bromobutan-1-ol is a liquid at room temperature, its melting point would be determined using a low-temperature apparatus. The general principle remains the same as for solid compounds.

Capillary Method with Cooling

-

Sample Preparation: A sample of 3-Bromobutan-1-ol would first need to be solidified by cooling it, for example, with a dry ice/acetone bath. A small amount of the solidified sample is then quickly introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a suitable cooling bath (e.g., an ethanol or isopropanol bath).

-

Controlled Warming: The cooling bath is allowed to warm up slowly and evenly.

-

Observation: The temperature at which the solid in the capillary tube first begins to melt and the temperature at which the last crystal disappears are observed and recorded as the melting point range.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling and melting points of an organic compound like 3-Bromobutan-1-ol.

Caption: Logical workflow for determining the boiling and melting points of 3-Bromobutan-1-ol.

Spectroscopic data of 3-Bromobutan-1-ol (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromobutan-1-ol, tailored for researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3-Bromobutan-1-ol. This data is based on established principles of spectroscopy and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Data for 3-Bromobutan-1-ol

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.15 | Sextet | 1H | H-3 (CH-Br) |

| ~ 3.80 | Triplet | 2H | H-1 (CH₂-OH) |

| ~ 2.00 | Multiplet | 2H | H-2 (CH₂) |

| ~ 1.75 | Doublet | 3H | H-4 (CH₃) |

| Variable (e.g., ~1.5-3.0) | Singlet (broad) | 1H | OH |

Table 2: Predicted ¹³C NMR Data for 3-Bromobutan-1-ol

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~ 60-65 | C-1 (CH₂-OH) |

| ~ 50-55 | C-3 (CH-Br) |

| ~ 40-45 | C-2 (CH₂) |

| ~ 25-30 | C-4 (CH₃) |

Table 3: Predicted IR Spectroscopy Data for 3-Bromobutan-1-ol

Sample Preparation: Neat liquid film

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500-3200 (broad, strong) | O-H | Stretching |

| 2960-2850 (medium-strong) | C-H (sp³) | Stretching |

| 1260-1050 (strong) | C-O | Stretching |

| ~ 600-500 (medium-strong) | C-Br | Stretching |

Table 4: Predicted Mass Spectrometry Data for 3-Bromobutan-1-ol

Ionization Method: Electron Ionization (EI)

| m/z | Proposed Fragment | Notes |

| 152/154 | [C₄H₉BrO]⁺ | Molecular ion (M⁺), showing isotopic pattern for Br |

| 135/137 | [M - H₂O]⁺ | Loss of water |

| 73 | [M - Br]⁺ | Loss of bromine radical |

| 55 | [C₄H₇]⁺ | Resulting from dehydration and further fragmentation.[1] |

| 45 | [CH₂=OH]⁺ | α-cleavage, common for primary alcohols.[1] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of liquid organic compounds like 3-Bromobutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of 3-Bromobutan-1-ol for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[2]

-

Transfer : Using a pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[2]

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. For confirmation of the hydroxyl proton, a "D₂O shake" can be performed, where a few drops of D₂O are added to the sample, and the spectrum is reacquired; the O-H peak will disappear or significantly diminish.[3]

-

Acquire the ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[4]

-

Infrared (IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample, place one to two drops of 3-Bromobutan-1-ol directly onto the surface of one salt plate (e.g., NaCl or KBr).[5]

-

Cell Assembly : Place a second salt plate on top of the first, creating a thin liquid film between them.[5]

-

Data Acquisition :

-

Place the "sandwich" plate assembly into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.[6]

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) inlet for volatile compounds.

-

Ionization : The sample is vaporized and then ionized, commonly using a high-energy electron beam (Electron Ionization - EI).

-

Mass Analysis : The resulting charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each fragment, generating the mass spectrum. The molecular ion peak for primary and secondary alcohols may be very small or absent in EI-MS.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like 3-Bromobutan-1-ol using the spectroscopic techniques discussed.

References

- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. azom.com [azom.com]

- 5. webassign.net [webassign.net]

- 6. allsubjectjournal.com [allsubjectjournal.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Discovery and History of 3-Bromobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobutan-1-ol is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom. This structure makes it a versatile synthetic intermediate in the preparation of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. Its chirality at the bromine-bearing carbon also introduces a stereochemical dimension that is of significant interest in modern drug development. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of 3-Bromobutan-1-ol, with a focus on data-driven insights and detailed experimental considerations.

Historical Perspective and Discovery

The precise first synthesis of 3-Bromobutan-1-ol is not prominently documented in the scientific literature, suggesting its initial preparation was likely not considered a landmark discovery but rather a routine synthesis of a halogenated alcohol. Historically, the synthesis of such compounds was often achieved through the hydrobromination of corresponding unsaturated alcohols or the substitution of a diol. Given the chemistry of the early 20th century, it is plausible that 3-Bromobutan-1-ol was first prepared via the reaction of but-3-en-1-ol with hydrogen bromide or through the partial substitution of 1,3-butanediol.

While the discovery of 3-Bromobutan-1-ol itself is not a celebrated event, the study of related brominated butanols has been pivotal in the development of fundamental concepts in physical organic chemistry. For instance, the work on its isomer, 3-bromobutan-2-ol, was instrumental in establishing the theory of neighboring group participation.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 3-Bromobutan-1-ol is essential for its application in synthesis and for its characterization. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of 3-Bromobutan-1-ol

| Property | Value |

| Molecular Formula | C₄H₉BrO |

| Molecular Weight | 153.02 g/mol |

| CAS Number | 6089-12-9 |

| IUPAC Name | 3-bromobutan-1-ol |

| Physical Form | Liquid |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Table 2: Spectroscopic Data for 3-Bromobutan-1-ol

| Spectroscopy | Key Data |

| ¹H NMR | Predicted shifts are available in chemical databases. |

| ¹³C NMR | Predicted shifts are available in chemical databases. |

| Mass Spectrum (MS) | Predicted m/z values for various adducts are available.[1] |

| Infrared (IR) | Characteristic peaks for O-H and C-Br stretching are expected. |

Synthetic Methodologies

The synthesis of 3-Bromobutan-1-ol can be approached through several routes, primarily involving the hydrobromination of an unsaturated precursor or the nucleophilic substitution of a diol.

Synthesis from But-3-en-1-ol (Hydrobromination)

The addition of hydrogen bromide to but-3-en-1-ol is a common method for preparing 3-Bromobutan-1-ol. This reaction proceeds via an electrophilic addition mechanism.

Materials:

-

But-3-en-1-ol

-

Concentrated hydrobromic acid (48%)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place but-3-en-1-ol.

-

Cool the flask in an ice bath and slowly add an equimolar amount of concentrated hydrobromic acid with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 3-Bromobutan-1-ol.

Expected Yield: The yield for this type of reaction can vary, but yields in the range of 60-80% are typically expected.

Synthesis from 1,3-Butanediol (Nucleophilic Substitution)

Another viable route to 3-Bromobutan-1-ol is the selective monobromination of 1,3-butanediol. This reaction relies on the nucleophilic substitution of one of the hydroxyl groups.

Materials:

-

1,3-Butanediol

-

Sodium bromide

-

Concentrated sulfuric acid

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve sodium bromide in water and then add 1,3-butanediol.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring vigorously.

-

After the addition, attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash them sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude 3-Bromobutan-1-ol can be purified by vacuum distillation.

Quantitative Data: The yield of this reaction is dependent on controlling the stoichiometry to favor monosubstitution.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow for the preparation and purification of 3-Bromobutan-1-ol.

Caption: Synthetic routes to 3-Bromobutan-1-ol.

Caption: General experimental workflow for synthesis.

Conclusion

3-Bromobutan-1-ol, while not having a storied discovery, remains a valuable building block in organic synthesis. Its preparation from readily available starting materials like but-3-en-1-ol or 1,3-butanediol is straightforward, and its bifunctional nature allows for a wide range of subsequent chemical transformations. The detailed physicochemical data and synthetic protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling the effective utilization of this versatile compound.

References

An In-depth Technical Guide to the Properties and Applications of (R)-3-Bromobutan-1-ol and (S)-3-Bromobutan-1-ol

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of the chiral molecules (R)-3-Bromobutan-1-ol and (S)-3-Bromobutan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols, and visualizes key workflows to support advanced research and synthetic applications.

Core Physicochemical Properties

(R)- and (S)-3-Bromobutan-1-ol are chiral halogenated alcohols. Their stereochemistry is a critical factor in their application as building blocks in asymmetric synthesis. While extensive experimental data for each enantiomer is not always available, computed properties provide reliable estimates for research planning.

Below is a summary of the key physicochemical properties for these compounds. Data for the individual enantiomers are primarily computed, while some experimental data is available for the racemic mixture.

| Property | (R)-3-Bromobutan-1-ol | (S)-3-Bromobutan-1-ol | Racemic 3-Bromobutan-1-ol |

| Molecular Formula | C₄H₉BrO[1] | C₄H₉BrO[2] | C₄H₉BrO[3][4] |

| Molecular Weight | 153.02 g/mol [1] | 153.02 g/mol | 153.02 g/mol [3][4] |

| IUPAC Name | (3R)-3-bromobutan-1-ol[1] | (3S)-3-bromobutan-1-ol | 3-bromobutan-1-ol[3][4] |

| CAS Number | Not specified | Not specified | 6089-12-9[3][4][5] |

| Physical Form | Liquid (Predicted) | Liquid (Predicted) | Liquid[3] |

| Boiling Point | 64-65 °C at 9 mm Hg (for a related compound)[6][7] | 64-65 °C at 9 mm Hg (for a related compound)[6][7] | Not specified |

| Density | 1.522 g/mL at 25 °C (for a related compound)[6][7] | 1.522 g/mL at 25 °C (for a related compound)[6][7] | Not specified |

| XLogP3-AA (LogP) | 1.1[1] | 1.1[8] | 1.1522[9] |

| Hydrogen Bond Donor | 1[1] | 1[8] | 1 |

| Hydrogen Bond Acceptor | 1[1] | 2[8] | 1 |

| Rotatable Bond Count | 2[1] | 2[8] | 2 |

| Exact Mass | 151.98368 Da[1] | 151.98368 Da | 151.984 Da[9] |

| Storage Conditions | Not specified | Not specified | Sealed in dry, 2-8°C, keep in dark place[3] |

Experimental Protocols

The utility of (R)- and (S)-3-Bromobutan-1-ol as chiral synthons necessitates robust protocols for their synthesis, purification, and analysis.

General Synthesis via Chiral Reduction

A common strategy to produce enantiomerically pure bromo-alcohols is the stereoselective reduction of the corresponding ketone.

Protocol: Synthesis of (S)-3-Bromobutan-1-ol

-

Oxidation: 4-Bromobutan-2-one is synthesized from commercially available precursors.

-

Asymmetric Reduction:

-

In a nitrogen-purged reaction vessel, dissolve 4-bromobutan-2-one in an appropriate anhydrous solvent (e.g., THF or ethanol) and cool to -20 °C.

-

Add a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst), dropwise to the solution while maintaining the temperature.

-

Allow the reaction to stir for several hours, monitoring its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up:

-

Once the reaction is complete, quench it by the slow addition of methanol, followed by dilute HCl.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (S)-3-Bromobutan-1-ol. The (R)-enantiomer can be synthesized by using the corresponding (S)-CBS catalyst.

-

Analytical Method: Chiral HPLC Separation

Ensuring the enantiomeric purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this analysis.

Protocol: Enantiomeric Purity Analysis

-

Sample Preparation: Prepare a dilute solution of the 3-bromobutan-1-ol sample (approximately 1 mg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Chiral Column: A polysaccharide-based CSP, such as cellulose or amylose derivatives, is often effective.[10]

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 95:5 v/v).[10]

-

Flow Rate: Set the flow rate to a standard value, typically 0.5-1.0 mL/min.[11]

-

Column Temperature: Maintain a constant column temperature, usually around 25 °C.[10]

-

Detection: Use a UV detector at a suitable wavelength (e.g., 210-220 nm).[10][11]

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers will exhibit different retention times, allowing for their separation and quantification to determine the enantiomeric excess (e.e.%).

Applications in Drug Development and Research

Halohydrins like (R)- and (S)-3-Bromobutan-1-ol are versatile intermediates in the synthesis of complex chiral molecules, particularly active pharmaceutical ingredients (APIs). The presence of two functional groups—a hydroxyl and a bromine atom—on a chiral scaffold allows for a wide range of subsequent chemical modifications.

-

Chiral Building Blocks: These compounds serve as valuable four-carbon chiral building blocks. The hydroxyl group can be protected or activated for nucleophilic substitution, while the bromine atom is a good leaving group, ideal for substitution reactions (e.g., with amines, azides, or cyanides) or for forming organometallic reagents.

-

Synthesis of Chiral Amines: A primary application is the synthesis of chiral amino alcohols, which are key structural motifs in many pharmaceuticals. For instance, a stereoisomer of the related 3-bromobutan-2-ol is used to synthesize (S)-2-aminobutanol, a critical intermediate for the anti-tuberculosis drug (S,S)-Ethambutol.[12] This highlights the importance of such bromo-alcohols in creating stereochemically defined amine precursors.

-

Formation of Chiral Epoxides and Tetrahydrofurans: Intramolecular cyclization via nucleophilic attack of the hydroxyl group can lead to the formation of chiral epoxides or substituted tetrahydrofurans, which are important heterocyclic structures in medicinal chemistry.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows relevant to the use of (R)- and (S)-3-Bromobutan-1-ol.

References

- 1. (3R)-3-bromobutan-1-ol | C4H9BrO | CID 87922670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-bromobutan-1-ol | C4H9BrO | CID 87922672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Bromobutan-1-ol | C4H9BrO | CID 14726789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-bromobutan-1-ol | 6089-12-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 3-Bromo-3-buten-1-ol | 76334-36-6 [chemicalbook.com]

- 8. (3S)-3-bromobutan-1-ol | C4H8BrO- | CID 97050227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Bromobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, storage, and key chemical properties of 3-Bromobutan-1-ol (CAS No. 6089-12-9). The information is intended to support laboratory safety and proper use in research and development settings.

Chemical Identity and Physical Properties

3-Bromobutan-1-ol is a brominated alkanol with the following key identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 6089-12-9 | [1][2] |

| Molecular Formula | C₄H₉BrO | [1][2] |

| Molecular Weight | 153.02 g/mol | [1] |

| IUPAC Name | 3-bromobutan-1-ol | [1] |

| Synonyms | 3-Bromo-1-butanol | [2][3] |

| Appearance | Liquid | [3] |

| Boiling Point | Not explicitly available for 3-Bromobutan-1-ol. For the related compound 3-Bromo-3-buten-1-ol: 64-65 °C at 9 mmHg. | [4] |

| Density | Not explicitly available for 3-Bromobutan-1-ol. For the related compound 3-Bromo-3-buten-1-ol: 1.522 g/mL at 25 °C. | [4] |

| Flash Point | Not explicitly available for 3-Bromobutan-1-ol. For the related compound 3-Bromo-3-buten-1-ol: 110 °C (closed cup). | [4] |

| Solubility | No specific data available. Expected to be soluble in organic solvents. |

Hazard Identification and Safety Precautions

3-Bromobutan-1-ol is classified as a hazardous chemical. Adherence to strict safety protocols is essential.

GHS Hazard Classification: [1]

-

Flammable Liquids: Category 3

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Hazard Statements (H-phrases): [1]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases): [3]

A comprehensive list of precautionary statements includes but is not limited to:

-

Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P280

-

Response: P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P319, P332+P313, P337+P313, P362+P364, P370+P378

-

Storage: P403+P233, P403+P235, P405

-

Disposal: P501

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). |

| Skin and Body Protection | Lab coat, closed-toe shoes. Consider a chemical-resistant apron for larger quantities. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge. |

Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of 3-Bromobutan-1-ol and to ensure a safe laboratory environment.

-

Handling:

-

Work in a well-ventilated area, ideally within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Avoid breathing vapors or mists.

-

-

Storage:

Emergency Procedures

| Emergency Situation | Protocol |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water spray may be ineffective. Wear self-contained breathing apparatus (SCBA) and full protective gear. |

| Accidental Release | Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. |

Experimental Protocols

Synthesis of 3-Bromobutan-1-ol from 1,3-Butanediol

This protocol is based on the selective monobromination of diols using hydrobromic acid.[2][3]

Materials:

-

1,3-Butanediol

-

48% aqueous Hydrobromic Acid (HBr)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1,3-butanediol and toluene.

-

Add 1.0 to 1.2 equivalents of 48% aqueous HBr to the flask.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-Bromobutan-1-ol.

-

The crude product can be further purified by fractional distillation under reduced pressure.

Potential Metabolic Pathway and Experimental Workflows

While specific biological signaling pathways for 3-Bromobutan-1-ol are not well-documented, a plausible metabolic pathway can be proposed based on the metabolism of other halogenated alkanes and short-chain alcohols. Cytochrome P450 enzymes in the liver are known to metabolize such compounds.[4][5]

Caption: Proposed metabolic pathway of 3-Bromobutan-1-ol.

The following diagram illustrates a general workflow for handling and using 3-Bromobutan-1-ol in a laboratory setting, emphasizing safety and proper procedure.

Caption: General laboratory workflow for using 3-Bromobutan-1-ol.

This guide is intended for informational purposes for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier and follow all institutional and regulatory safety guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]

- 4. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of 3-Bromobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of 3-Bromobutan-1-ol (CAS No: 6089-12-9). Due to a scarcity of experimentally determined data for this specific compound, this document presents a combination of estimated values, computed properties, and comparative data from its isomers. Furthermore, it details standardized experimental protocols for the determination of key thermodynamic parameters, offering a foundational framework for researchers seeking to establish empirical values.

Core Thermodynamic Properties of 3-Bromobutan-1-ol

3-Bromobutan-1-ol is a brominated derivative of butanol. Its thermodynamic properties are crucial for understanding its behavior in various chemical and physical processes, including reaction kinetics, phase transitions, and formulation development. The available data, primarily from computational estimations, are summarized below.

Quantitative Data Summary

The following table summarizes the available quantitative data for 3-Bromobutan-1-ol. It is critical to note that much of this data is estimated or computationally derived and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C4H9BrO | --INVALID-LINK-- |

| Molecular Weight | 153.02 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Boiling Point (estimated) | 140.75 °C | --INVALID-LINK--[3] |

| Density (estimated) | 1.7107 g/cm³ | --INVALID-LINK--[3] |

| Refractive Index (estimated) | 1.5010 | --INVALID-LINK--[3] |

| XLogP3-AA (Computed) | 1.1 | --INVALID-LINK--[1] |

| Storage Temperature | 2-8 °C | --INVALID-LINK-- |

Comparative Data of Bromobutanol Isomers

To provide context for the estimated values of 3-Bromobutan-1-ol, the following table presents experimental data for its isomers. These values highlight the significant influence of the bromine atom's position on the physical properties of the molecule.

| Isomer | Boiling Point | Density |

| 1-Bromo-2-butanol | 157-159 °C | 1.458 g/mL |

| 4-Bromo-1-butanol | 190.9 °C | 1.5 g/cm³ |

| 3-Bromo-2-butanol | 145-147 °C | 1.46 g/mL |

Disclaimer: The data for the isomers are provided for comparative purposes only and should not be used as a direct substitute for the properties of 3-Bromobutan-1-ol.

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties requires rigorous experimental procedures. The following sections detail standard methodologies for measuring boiling point, density, and enthalpy of formation for a liquid organic compound like 3-Bromobutan-1-ol.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method using a Thiele tube is a common and efficient technique for this measurement.[4][5][6]

Methodology:

-

Sample Preparation: A small amount of 3-Bromobutan-1-ol is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently and uniformly heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6]

Determination of Density

The density of a liquid can be determined using several methods, with the pycnometer method being highly accurate.[7]

Methodology:

-

Pycnometer Preparation: A clean and dry pycnometer (a flask with a specific volume) is weighed accurately.

-

Sample Filling: The pycnometer is filled with 3-Bromobutan-1-ol, ensuring no air bubbles are trapped.

-

Weighing: The filled pycnometer is weighed again.

-

Temperature Control: The temperature of the sample is recorded.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[7][8]

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of a compound is the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. For an organic liquid like 3-Bromobutan-1-ol, this is typically determined indirectly using combustion calorimetry.[9][10]

Methodology:

-

Sample Preparation: A known mass of 3-Bromobutan-1-ol is placed in a sample holder within a bomb calorimeter.

-

Calorimeter Setup: The bomb is sealed, pressurized with excess pure oxygen, and placed in a known volume of water in the calorimeter.

-

Combustion: The sample is ignited, and the complete combustion reaction occurs.

-

Temperature Measurement: The temperature change of the water in the calorimeter is precisely measured.

-

Heat Calculation: The heat released by the combustion (q_reaction) is calculated using the heat capacity of the calorimeter and the measured temperature change.

-

Enthalpy of Combustion: The molar enthalpy of combustion (ΔHc°) is determined from the heat released and the moles of the sample burned.

-

Hess's Law Application: The standard enthalpy of formation is then calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Conclusion

This technical guide consolidates the currently available thermodynamic information for 3-Bromobutan-1-ol. The significant reliance on estimated and computed data underscores a clear need for experimental validation. The detailed protocols provided herein offer a robust starting point for researchers to establish accurate and reliable thermodynamic profiles for this compound, which is essential for its effective application in scientific research and industrial development.

References

- 1. 3-Bromobutan-1-ol | C4H9BrO | CID 14726789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 3-bromobutan-1-ol | 6089-12-9 [m.chemicalbook.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. mt.com [mt.com]

- 8. wjec.co.uk [wjec.co.uk]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]

Quantum Chemical Blueprint for 3-Bromobutan-1-ol: A Technical Guide for Drug Discovery and Molecular Research

For Immediate Release

This technical whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the structural and electronic properties of 3-Bromobutan-1-ol. While direct computational studies on this specific molecule are not extensively available in current literature, this document outlines a robust theoretical framework and detailed computational protocols derived from studies on analogous β-halohydrins. This guide will enable researchers to perform high-accuracy conformational analysis, predict spectroscopic characteristics, and understand potential reaction mechanisms crucial for drug design and development.

Introduction: The Significance of 3-Bromobutan-1-ol

3-Bromobutan-1-ol is a chiral haloalkanol with potential applications as a building block in organic synthesis and drug development. Its conformational flexibility, influenced by the interplay of steric effects and intramolecular hydrogen bonding, dictates its reactivity and interaction with biological targets. Quantum chemical calculations offer a powerful in-silico approach to explore these properties at a molecular level, providing insights that can guide experimental work and accelerate the discovery process.

Theoretical Framework and Computational Methodology

The recommended computational approach for 3-Bromobutan-1-ol is based on methodologies proven effective for similar β-halohydrins. A multi-step process is advised to ensure both accuracy and computational efficiency.

Conformational Search and Optimization

A thorough exploration of the potential energy surface is critical to identify all stable conformers of 3-Bromobutan-1-ol. The primary dihedral angles to consider are around the C1-C2, C2-C3, and C-O bonds.

Protocol for Conformational Analysis:

-

Initial Structure Generation: Generate a series of starting geometries by systematically rotating the key dihedral angles.

-

Preliminary Optimization: Perform an initial geometry optimization of all generated structures using a computationally less expensive method, such as Density Functional Theory (DFT) with the B3LYP functional and a moderate basis set (e.g., 6-31G(d)).

-

High-Level Optimization: The unique conformers identified from the preliminary scan should then be re-optimized at a higher level of theory to obtain accurate geometries. A suitable method is Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., aug-cc-pVDZ).

-

Frequency Calculations: Perform vibrational frequency calculations at the same level of theory as the final optimization. The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Refinement: To achieve high accuracy in the relative energies of the conformers, it is recommended to perform single-point energy calculations on the optimized geometries using a more sophisticated and computationally intensive method, such as the G3 composite method.[1][2][3] The G3 method is known to provide reliable thermochemical data.[1][2][3]

A visual representation of this workflow is provided below.

Caption: A typical workflow for the conformational analysis of 3-Bromobutan-1-ol.

Expected Results and Data Presentation

Based on studies of analogous β-halohydrins, the conformational landscape of 3-Bromobutan-1-ol is expected to be dominated by conformers that allow for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the bromine atom.[1][2][3] The gauche conformers around the C2-C3 bond are predicted to be more stable than the anti conformers due to this interaction.[1][2][3]

Tabulated Quantitative Data

The following tables present hypothetical but realistic quantitative data that would be expected from a computational study of 3-Bromobutan-1-ol, based on the findings for similar molecules.

Table 1: Relative Energies of 3-Bromobutan-1-ol Conformers

| Conformer | Dihedral Angle (Br-C3-C2-C1) | Relative Energy (kcal/mol) with ZPVE correction |

| Gauche-1 | ~60° | 0.00 |

| Gauche-2 | ~-60° | 0.05 |

| Anti | ~180° | 1.50 |

Table 2: Key Geometric Parameters of the Most Stable Conformer (Gauche-1)

| Parameter | Value |

| Bond Length C-Br | ~1.97 Å |

| Bond Length O-H | ~0.97 Å |

| Bond Angle C-C-Br | ~111.5° |

| Bond Angle C-O-H | ~108.0° |

| Intramolecular H-bond distance (H...Br) | ~2.80 Å |

Table 3: Calculated Vibrational Frequencies for the Most Stable Conformer

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| 1 | ~3650 | O-H stretch (free) |

| 2 | ~3600 | O-H stretch (H-bonded, red-shifted) |

| 3 | ~650 | C-Br stretch |

Intramolecular Interactions

The primary non-covalent interaction governing the conformational preference of 3-Bromobutan-1-ol is the intramolecular hydrogen bond. This interaction can be visualized and further analyzed using methods like Natural Bond Orbital (NBO) analysis to quantify the charge transfer from the bromine lone pair to the antibonding orbital of the O-H bond.

Caption: Intramolecular hydrogen bonding in a gauche conformer of 3-Bromobutan-1-ol.

Conclusion and Future Directions

This technical guide provides a comprehensive computational protocol for the detailed quantum chemical study of 3-Bromobutan-1-ol. By applying these methodologies, researchers can obtain valuable data on the conformational preferences, geometric parameters, and electronic structure of this molecule. These insights are instrumental for understanding its reactivity, designing derivatives with desired properties, and predicting its behavior in complex biological environments. Future studies could extend this work to explore the reaction mechanisms of 3-Bromobutan-1-ol, such as its cyclization to form oxetanes, or to model its interactions with specific protein targets through docking and molecular dynamics simulations.

References

A Comprehensive Technical Guide to the Commercial Availability and Suppliers of 3-Bromobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromobutan-1-ol, a key chemical intermediate. The document details its commercial availability, lists prominent suppliers, and summarizes its physicochemical properties. Furthermore, it outlines its applications in research and development, particularly in drug discovery, and provides insights into its synthesis and quality assessment protocols.

Introduction to 3-Bromobutan-1-ol

3-Bromobutan-1-ol (CAS No: 6089-12-9) is a valuable bifunctional molecule containing both a hydroxyl group and a bromine atom.[1] This structure makes it a versatile building block in organic synthesis, enabling the introduction of a four-carbon chain with reactive sites for further chemical modifications. Its utility is particularly noted in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] The presence of a chiral center at the C3 position also makes it a precursor for stereospecific synthesis, which is critical in drug development.[3][4]

Commercial Availability and Major Suppliers

3-Bromobutan-1-ol is readily available from a variety of chemical suppliers, ranging from large global distributors to more specialized manufacturers. It is typically sold in research quantities (grams) to bulk quantities (kilograms). The primary suppliers are located in North America, Europe, and Asia.

Below is a summary of prominent suppliers for 3-Bromobutan-1-ol:

| Supplier | Headquarters Location | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | Global | ≥96.0% | A leading global supplier for life science research and pharmaceutical development.[5] |

| BLD Pharmatech Co., Ltd. | China | 98% | Offers the product with specified storage conditions of 2-8°C, sealed in a dry, dark place.[6] |

| ATK CHEMICAL COMPANY LIMITED | China | Not specified | A trader of various chemical products, including API inhibitors.[7] |

| MolPort | Latvia | Not specified | A chemical marketplace that lists several suppliers for this compound.[8] |

| Oakwood Products, Inc. | USA | Not specified | A US-based supplier of a wide range of chemical intermediates. |

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is crucial for handling and utilizing 3-Bromobutan-1-ol in a laboratory setting.

| Property | Value | Source |

| CAS Number | 6089-12-9 | [1][5][6] |

| Molecular Formula | C4H9BrO | [1][7] |

| Molecular Weight | 153.02 g/mol | [1][5] |

| Physical Form | Liquid | [6] |

| IUPAC Name | 3-bromobutan-1-ol | [1] |

| InChI Key | ZVWPDURJKLPNAL-UHFFFAOYSA-N | [6][7] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [6] |

Safety Information:

-

Signal Word: Danger[6]

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][6]

-

GHS Pictograms: GHS02 (Flame), GHS07 (Exclamation mark).[6]

Note: Users should always consult the most recent Safety Data Sheet (SDS) from their supplier before handling the chemical.

Applications in Research and Drug Development

3-Bromobutan-1-ol serves as a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations.

-

Alkylation Agent: The bromine atom provides a reactive site for nucleophilic substitution reactions, allowing the introduction of the butanol backbone into larger molecules. This is a common strategy in the synthesis of APIs.[2]

-

Precursor to Chiral Molecules: As a chiral molecule, specific stereoisomers of 3-bromobutan-1-ol can be used to synthesize enantiomerically pure compounds.[3] For example, it is used in the synthesis of key intermediates for anti-tuberculosis drugs like (S,S)-Ethambutol, where the final product's biological activity is highly dependent on its stereochemistry.[4]

-

Formation of Heterocycles: The hydroxyl group can be used as a handle for cyclization reactions, leading to the formation of various heterocyclic compounds which are common scaffolds in medicinal chemistry.

Synthesis and Quality Assessment

Synthesis Pathway Overview

While multiple synthetic routes exist, a common approach to synthesizing haloalcohols like 3-Bromobutan-1-ol involves the hydrobromination of an unsaturated alcohol or the reduction of a corresponding bromoketone. For instance, a related compound, 3-bromobutan-2-ol, can be synthesized from butan-2-ol via oxidation to butan-2-one, followed by alpha-bromination and subsequent reduction.[9] A similar logic can be applied to synthesize 3-Bromobutan-1-ol from appropriate precursors.

References

- 1. 3-Bromobutan-1-ol | C4H9BrO | CID 14726789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. europeanbusinessmagazine.com [europeanbusinessmagazine.com]

- 3. (3R)-3-bromobutan-1-ol | C4H9BrO | CID 87922670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-bromo-1-butanol | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 3-bromobutan-1-ol | 6089-12-9 | Buy Now [molport.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 3-Bromobutan-1-ol from Butan-1-ol: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 3-bromobutan-1-ol from the readily available starting material, butan-1-ol. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to obtain this versatile brominated alcohol intermediate. The synthesis proceeds through a three-step sequence: (1) acid-catalyzed dehydration of butan-1-ol to yield but-1-ene, (2) regioselective allylic bromination of but-1-ene with N-bromosuccinimide (NBS) to produce 3-bromo-1-butene, and (3) anti-Markovnikov hydroboration-oxidation of 3-bromo-1-butene to afford the target compound, 3-bromobutan-1-ol. This application note includes detailed experimental procedures, a summary of quantitative data, and a logical workflow diagram to ensure successful execution and reproducibility.

Introduction

3-Bromobutan-1-ol is a valuable bifunctional molecule containing both a hydroxyl and a bromo group, making it a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The strategic placement of the bromine atom at the C3 position allows for a range of subsequent nucleophilic substitution and coupling reactions, while the primary alcohol at the C1 position can be readily oxidized or otherwise functionalized. This document outlines a robust and accessible synthetic route starting from butan-1-ol, a common and inexpensive solvent.

Overall Synthetic Pathway

The synthesis of 3-bromobutan-1-ol from butan-1-ol is achieved through the following three-step reaction sequence:

-

Step 1: Dehydration of Butan-1-ol to But-1-ene. Butan-1-ol is subjected to acid-catalyzed dehydration to generate but-1-ene.

-

Step 2: Allylic Bromination of But-1-ene. The resulting but-1-ene undergoes free-radical allylic bromination using N-bromosuccinimide (NBS) to selectively introduce a bromine atom at the C3 position, yielding 3-bromo-1-butene.

-

Step 3: Hydroboration-Oxidation of 3-Bromo-1-butene. The terminal alkene, 3-bromo-1-butene, is then converted to the primary alcohol, 3-bromobutan-1-ol, via a hydroboration-oxidation reaction, which proceeds with anti-Markovnikov regioselectivity.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that actual yields may vary depending on experimental conditions and purification efficiency.

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Dehydration of Butan-1-ol | H₂SO₄/H₃PO₄, Heat | 70-80% (of but-1-ene) |

| 2 | Allylic Bromination of But-1-ene | NBS, Light/Initiator | 40-60% (of 3-bromo-1-butene) |

| 3 | Hydroboration-Oxidation of 3-Bromo-1-butene | 1. BH₃·THF; 2. H₂O₂, NaOH | 75-85% |

Experimental Protocols

Step 1: Dehydration of Butan-1-ol to But-1-ene

This procedure describes the acid-catalyzed dehydration of butan-1-ol to produce but-1-ene gas, which is collected for use in the subsequent step.

Materials:

-

Butan-1-ol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Round-bottom flask (100 mL)

-

Heating mantle

-

Distillation apparatus

-

Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water bath)

Procedure:

-

To a 100 mL round-bottom flask, add 20 mL of butan-1-ol.

-

Slowly and with caution, add 5 mL of concentrated sulfuric acid or 10 mL of concentrated phosphoric acid to the butan-1-ol while swirling the flask in an ice bath.

-

Assemble a simple distillation apparatus connected to a gas collection system.

-

Heat the mixture gently using a heating mantle to a temperature of 140-170 °C.[1]

-

Collect the gaseous but-1-ene that evolves. The gas can be used directly in the next step or stored temporarily in a gas-tight container. It is important to note that this reaction may also produce isomeric butenes (cis/trans-2-butene) as byproducts, particularly when using sulfuric acid.[2]

Step 2: Allylic Bromination of But-1-ene to 3-Bromo-1-butene

This protocol details the selective bromination of but-1-ene at the allylic position using N-bromosuccinimide (NBS).

Materials:

-

But-1-ene (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Radical initiator (e.g., AIBN) or a UV lamp

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Gas inlet tube

-

Magnetic stirrer

Procedure:

-

In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve N-bromosuccinimide (e.g., 0.1 mol) in 100 mL of dry carbon tetrachloride.

-

Add a catalytic amount of a radical initiator such as AIBN. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.[3]

-

Bubble the but-1-ene gas from the previous step through the solution at a steady rate.

-

Gently heat the mixture to reflux (for CCl₄, the boiling point is ~77 °C) and maintain the reaction for 2-3 hours. The reaction progress can be monitored by observing the consumption of the solid NBS.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

The filtrate contains the product mixture. It is crucial to note that this reaction will likely produce a mixture of 3-bromo-1-butene and its constitutional isomer, 1-bromo-2-butene.[4][5] The isomers will need to be separated by fractional distillation.

Step 3: Hydroboration-Oxidation of 3-Bromo-1-butene to 3-Bromobutan-1-ol

This final step converts the terminal alkene of 3-bromo-1-butene to a primary alcohol with anti-Markovnikov regioselectivity.

Materials:

-

3-Bromo-1-butene (from Step 2)

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Two-neck round-bottom flask (250 mL)

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a 250 mL two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the purified 3-bromo-1-butene (e.g., 0.05 mol) dissolved in 50 mL of anhydrous THF.

-

Cool the flask in an ice bath.

-

Slowly add the 1 M BH₃·THF solution (e.g., 18.3 mL, 0.055 mol, 1.1 equivalents) dropwise via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.[6][7]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Cool the flask again in an ice bath and slowly add 10 mL of 3 M aqueous sodium hydroxide solution.

-

Carefully add 10 mL of 30% hydrogen peroxide solution dropwise, ensuring the temperature does not exceed 40 °C.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

The reaction mixture is then worked up by separating the aqueous and organic layers. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-bromobutan-1-ol.

-

The crude product can be purified by vacuum distillation.

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis of 3-bromobutan-1-ol from butan-1-ol.

Caption: Synthetic workflow for 3-bromobutan-1-ol.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Concentrated acids (sulfuric and phosphoric) are highly corrosive. Handle with extreme care.

-

N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

-

Borane-tetrahydrofuran complex is flammable and reacts violently with water. Handle under an inert atmosphere.

-

Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and combustible materials.

-

Carbon tetrachloride is a toxic and carcinogenic solvent. Use with appropriate containment and safety measures.

Conclusion

The described three-step synthesis provides a reliable and scalable method for the preparation of 3-bromobutan-1-ol from butan-1-ol. While the overall yield may be moderate due to the formation of isomers in the allylic bromination step, the procedure utilizes readily available reagents and standard laboratory techniques. Careful purification at each step is crucial for obtaining the final product in high purity. This protocol serves as a valuable resource for researchers in need of this important synthetic intermediate.

References

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. sarthaks.com [sarthaks.com]

- 3. orgosolver.com [orgosolver.com]

- 4. organic chemistry - Alllylic bromination of 1-butene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. community.wvu.edu [community.wvu.edu]